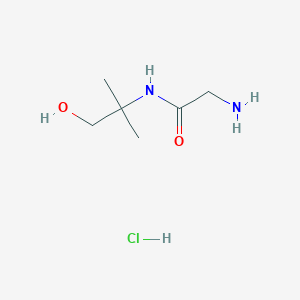![molecular formula C9H10F3N3O2 B1398492 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate CAS No. 1628557-01-6](/img/structure/B1398492.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a compound with the empirical formula C7H9N3. It is typically in the form of a powder and has a molecular weight of 208.09 . This compound has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is complex, with a bicyclic 6-6 system. The compound features a pyrido[4,3-d]pyrimidine moiety, which is a fused pyridine and pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are complex and involve multiple steps. The compound can undergo condensation with various pyridyl-carboxamidines, followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a powder with a melting point of 206-211 °C (decomposition). It should be stored at temperatures between 2-8°C .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the discovery and optimization of a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (Erks) inhibitors .
- Methods of Application : The compound was discovered via High Throughput Screening (HTS) and structure-based drug design .
- Results : The compounds demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
-
Scientific Field: Oncology
- Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
Safety And Hazards
Future Directions
The future directions for research on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are promising. The compound’s potential as an inhibitor of mTOR kinase and PI3 kinase suggests it could have applications in treating diseases related to these enzymes . Furthermore, the compound’s use in the synthesis of tetrahydropteroic acid derivatives indicates potential applications in medicinal chemistry .
properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLYLYDIIOBBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
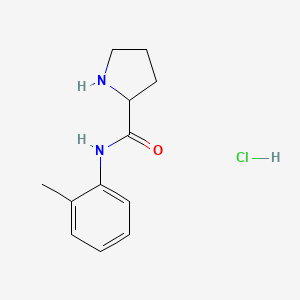
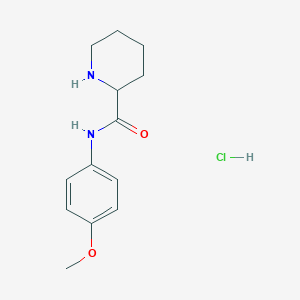
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)

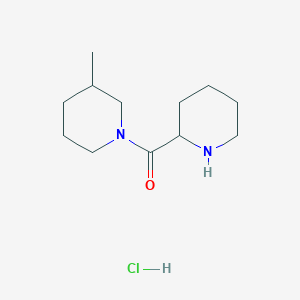
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
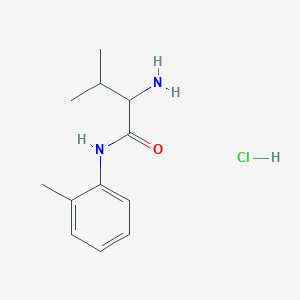

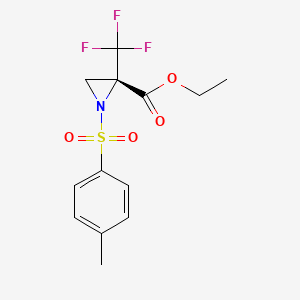

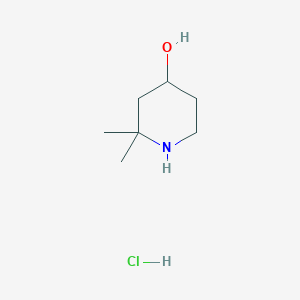
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
